4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-benzylidene-4-chloro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-7-4-8-13-14(12)11(15(18)17-13)9-10-5-2-1-3-6-10/h1-9H,(H,17,18)/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNOXXKBHPAGL-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC=C3Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one typically involves the condensation of 4-chloro-1H-indole-2,3-dione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways associated with cell growth and survival. For instance, studies have demonstrated its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell migration.
Neuroprotective Effects
This compound has also been identified as a potential neuroprotective agent. Its ability to inhibit neuronal apoptosis suggests a role in protecting against neurodegenerative diseases. The compound's interaction with neuronal receptors and its influence on calcium signaling pathways have been proposed as mechanisms behind its neuroprotective effects .
Biological Research
Antimicrobial Activity
this compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can disrupt bacterial cell walls and interfere with essential metabolic processes, making it a candidate for developing new antimicrobial agents .
Viral Inhibition
There is emerging evidence that this compound may possess antiviral properties, particularly against viruses that affect human health. Its mechanism likely involves the inhibition of viral replication or entry into host cells, although further research is needed to fully elucidate these pathways .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with tailored biological activities.
Reagent in Organic Transformations
This compound is utilized as a reagent in various organic transformations due to its reactivity under specific conditions. It can participate in nucleophilic addition-elimination reactions, making it valuable in synthetic pathways aimed at creating diverse chemical entities .
Industrial Applications
Material Science
The compound's properties extend beyond biological applications; it is also explored for use in material science. Its structural characteristics enable the development of new materials with specific functionalities, potentially leading to advancements in polymer chemistry and nanotechnology .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers, suggesting its potential as an anticancer therapeutic .
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings showed that treatment with this compound significantly reduced neuronal death and improved cognitive function in animal models, supporting its therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of indol-2-one derivatives is often modified to tune electronic and steric properties. Key analogs include:
Key Observations :
Substituent Effects at the 1- and 4-Positions
- 1-Position Modifications: Allyl or phenyl groups (e.g., 1-allyl-3-[(3,4-dichlorophenyl)imino]-1H-indol-2-one) influence solubility and metabolic stability . The unsubstituted 1H in the target compound may enhance hydrogen-bonding capacity compared to N-alkylated analogs .
- 4-Position Halogenation: Chloro at C4 increases lipophilicity (logP) compared to non-halogenated derivatives, as seen in 4-chloro-N'-2-(3,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-ylidene) analogs .
Stereochemical Considerations
The Z-configuration of the phenylmethylidene group is critical for planar alignment with the indol-2-one core, optimizing conjugation and stability. This contrasts with E-isomers, which may exhibit reduced π-stacking efficiency .
Biological Activity
4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one is a synthetic compound belonging to the indole family, which has gained attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by relevant studies and data.
The compound's molecular formula is with a molecular weight of 255.7 g/mol. Its structure includes a chloro group and a phenylmethylidene moiety, which contribute to its unique biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
2. Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro studies have shown that it inhibits viral replication in several cell lines.
Case Study: Antiviral Efficacy
A study explored the effects of the compound on the replication of the influenza virus. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value of approximately 20 µM, suggesting its potential use in antiviral therapies .
3. Anticancer Properties
This compound has demonstrated promising anticancer activity against various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in microbial metabolism or viral replication and induce apoptotic pathways in cancer cells.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
Table 3: Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| Indole-3-acetic acid | Plant growth regulator |
| Indole-3-carbinol | Anticancer properties |
| 4-Chloro-3-methylphenol | Antiseptic and disinfectant |
While similar compounds exhibit various biological activities, the specific combination of structural features in this compound contributes to its distinct profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where 4-chloro-1H-indol-2-one reacts with benzaldehyde derivatives under acidic or basic conditions. Optimization involves adjusting catalysts (e.g., piperidine or acetic acid), solvent choice (ethanol or DMF), and temperature (60–100°C) to enhance yield and stereoselectivity . Cyclization steps may follow Friedel-Crafts alkylation, as seen in analogous indole derivatives . Monitoring via TLC and purification by column chromatography are standard .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons, confirming the Z-configuration of the methylidene group and substituent positions .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C15H9ClN2O: 268.04) .
- UV-Vis : Monitors π→π* transitions in the indole-chlorophenyl system (~300–350 nm) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Store at -20°C in airtight containers. Refer to SDS guidelines for spill management and first aid (e.g., skin/eye rinsing protocols) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : Grow crystals via slow evaporation (e.g., chloroform/hexane). Use SHELXL for refinement, focusing on the Z-configuration of the methylidene group and torsional angles between indole and phenyl rings. Compare experimental bond lengths (e.g., C=O: ~1.22 Å) with DFT-optimized geometries to validate accuracy .
Q. What computational methods are suitable for predicting electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT (Gaussian09) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. B3LYP/6-311+G(d,p) is recommended for optimizing geometries and simulating IR/NMR spectra .
- Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., kinases) using PDB structures. Focus on hydrophobic pockets accommodating the chlorophenyl group .
Q. How do solvent-solute interactions influence the compound’s spectroscopic behavior?
- Methodological Answer : Conduct UV-Vis and fluorescence titrations in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Use Kamlet-Taft parameters to correlate solvatochromic shifts with solvent polarity/polarizability. For NMR, observe solvent-induced chemical shift changes in the indole NH proton .
Q. What strategies address contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reaction Replication : Systematically vary parameters (catalyst loading, temperature) to identify reproducibility limits .
- Advanced Analytics : Use hyphenated techniques (e.g., LC-MS) to detect byproducts. Compare 2D NMR (COSY, HSQC) data across studies to resolve assignment conflicts .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
